![molecular formula C9H9NO B024688 (E)-1-pyridin-3-ylbut-2-en-1-one CAS No. 100021-45-2](/img/structure/B24688.png)
(E)-1-pyridin-3-ylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphinganine 1-phosphate is a bioactive lipid molecule derived from sphingolipid metabolism. It plays a crucial role in various cellular processes, including cell growth, survival, and migration. This compound is a phosphorylated derivative of sphinganine, a type of sphingoid base, and is involved in signaling pathways that regulate immune responses, inflammation, and other physiological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sphinganine 1-phosphate typically involves the phosphorylation of sphinganine. One common method is the use of phosphoramidite chemistry, where sphinganine is reacted with bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite to introduce the phosphate group. This process generally involves three steps and yields the phosphorylated product in 32-39% overall yield .
Industrial Production Methods
Industrial production of sphinganine 1-phosphate may involve enzymatic methods, where sphinganine is phosphorylated by specific kinases. These methods are advantageous due to their specificity and efficiency. The enzymes used in these processes are typically derived from microbial or mammalian sources and are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Sphinganine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert sphinganine 1-phosphate into other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphinganine 1-phosphate can yield sphingosine 1-phosphate, while reduction can produce dihydrosphinganine 1-phosphate.
Wissenschaftliche Forschungsanwendungen
Sphinganine 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Researchers use it to investigate cell signaling mechanisms and the role of sphingolipids in cellular processes.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions
Industry: Sphinganine 1-phosphate is used in the development of pharmaceuticals and as a biochemical tool in various assays.
Wirkmechanismus
Sphinganine 1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular functions, including proliferation, migration, and survival. The primary molecular targets include sphingosine-1-phosphate receptors (S1PRs), which mediate the downstream effects of the compound .
Vergleich Mit ähnlichen Verbindungen
Sphinganine 1-phosphate is similar to other sphingolipid metabolites such as sphingosine 1-phosphate and phytosphingosine 1-phosphate. it is unique in its specific signaling properties and biological activities. Similar compounds include:
Sphingosine 1-phosphate: A well-known signaling lipid involved in immune cell trafficking and vascular development.
Phytosphingosine 1-phosphate: Another sphingolipid metabolite with distinct biological functions.
Sphinganine 1-phosphate stands out due to its specific role in certain signaling pathways and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
100021-45-2 |
---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
InChI-Schlüssel |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C/C(=O)C1=CN=CC=C1 |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Synonyme |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.